![molecular formula C17H13Cl2F3N4O2 B2871624 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate CAS No. 338399-88-5](/img/structure/B2871624.png)

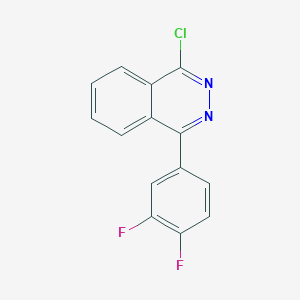

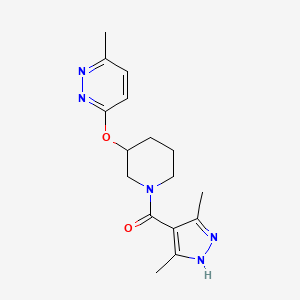

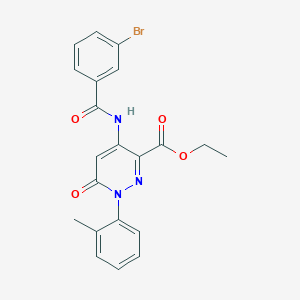

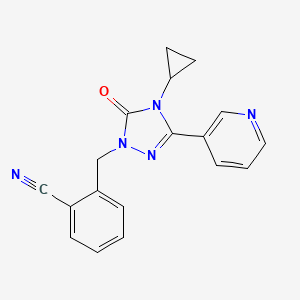

2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Characterization of Fluorinated Derivatives

Research demonstrates the use of fluorinated ethylchloroformate derivatives for the characterization of protein amino acids. A study by Vatankhah and Moini (1994) highlights the rapid reaction of ethyl chloroformate with carboxylic and amino groups of amino acids, forming n-ethoxycarbonyl amino acid trifluoroethyl esters. These derivatives produce strong peaks in both positive and negative chemical ionization modes of gas chromatography/mass spectrometry, emphasizing their utility in sensitive detection methods (Vatankhah & Moini, 1994).

Synthesis of Anticancer Agents

The compound has been used in the synthesis of potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. These compounds have shown effects on the proliferation and survival of cancer cells, indicating their significance in developing new therapeutic options for cancer treatment (Temple et al., 1983).

Application in Dyeing and Metal Complexation

In the field of materials science, the compound has been investigated for its role in synthesizing and complexing with metals to create disperse dyes. These dyes have been applied to polyester and nylon fabrics, showing good fastness properties and offering a range of violet and brown shades. This research opens avenues for the development of new dyes and coloring methods for textile applications (Abolude et al., 2021).

Analysis of Protein Oxidation Markers

The compound's derivatives have been utilized for analyzing specific markers of protein oxidation. A study by Pietzsch et al. (2003) discusses using N(O,S)-ethoxycarbonyltrifluoroethyl amino acid esters for the rapid and sensitive determination of 3-chlorotyrosine, a marker of myeloperoxidase-catalyzed protein oxidation. This application is crucial for understanding oxidative stress and its implications in various diseases (Pietzsch, Kopprasch, & Bergmann, 2003).

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of trifluoromethylpyridine (TFMP), which has been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the trifluoromethyl group in tfmp derivatives plays a significant role in their biological activities . The fluorine atom and the pyridine moiety in the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests , suggesting that they may affect pathways related to pest metabolism or survival.

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine moiety may influence its pharmacokinetic properties .

Result of Action

Given its structural similarity to tfmp derivatives, it may have similar effects, such as pest control in the agrochemical industry .

Propiedades

IUPAC Name |

[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-cyanopropan-2-yl] N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2F3N4O2/c18-11-1-3-12(4-2-11)26-16(27)28-13(5-6-23)9-25-15-14(19)7-10(8-24-15)17(20,21)22/h1-4,7-8,13H,5,9H2,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMYZJUNNPNMCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OC(CC#N)CNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)

![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)

![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)